molecular formula C10H24Cl2N2 B1423990 N-Butyl-N-methyl-3-piperidinamine dihydrochloride CAS No. 1220019-61-3

N-Butyl-N-methyl-3-piperidinamine dihydrochloride

Cat. No. B1423990
M. Wt: 243.21 g/mol
InChI Key: NACVUUDLHIHVAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-Butyl-N-methyl-3-piperidinamine dihydrochloride” is C10H24Cl2N2 . It has an average mass of 243.217 Da and a monoisotopic mass of 242.131653 Da .

Scientific Research Applications

  • Thermal Decomposition Characteristics Study

    • Field : Thermal Analysis and Calorimetry
    • Application : This study evaluated the thermal decomposition characteristics and potential hazards of 1-n-butyl-3-methylimidazolium dicyanamide .
    • Methods : The study used non-isothermal thermogravimetric and adiabatic analysis to understand the decomposition process . The Flynn–Wall–Ozawa and Kissinger–Akahira–Sunose methods were employed to calculate the apparent activation energy of decomposition .
    • Results : The decomposition process of the compound can be divided into three stages . A significant amount of toxic gases were detected in its decomposition products . There was a sharp increase in pressure at about 382 °C, and the pressure of the system increased by about 12 times within 0.2 s .
  • Precursor in Illicit Fentanyl Manufacture

    • Field : Narcotic Drugs and Psychotropic Substances
    • Application : N-Phenyl-4-piperidinamine (4-AP), a compound similar to the one you mentioned, has been identified as a precursor in the illicit manufacture of fentanyl and its analogues .
    • Methods : The synthesis methods involve the use of specific precursor chemicals .
    • Results : The Commission on Narcotic Drugs added three precursors, including 4-AP, under international control to prevent their diversion from licit industry .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application : The study focuses on the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .
    • Methods : The methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • Results : This method represents the structural motif of many natural products and therapeutically applicable compounds .
  • Dual-Ion Polymer Batteries

    • Field : Energy Storage
    • Application : Research has been conducted on dual-ion polymer batteries based on N-butyl-N-methylpiperidinium bis (trifluoromethylsulfonyl)imide ionic liquid electrolyte .
    • Methods : The specifics of the experimental procedures are not detailed in the search results .
    • Results : The specifics of the results or outcomes obtained are not detailed in the search results .

properties

IUPAC Name

N-butyl-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)10-6-5-7-11-9-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACVUUDLHIHVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N-methyl-3-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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